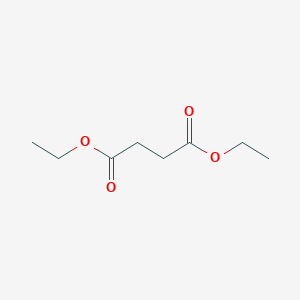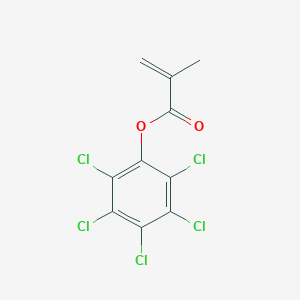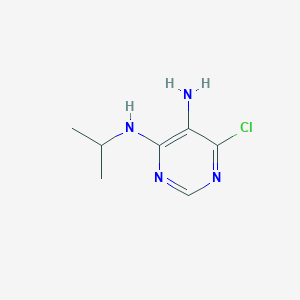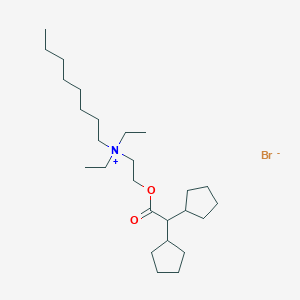
6-Aminopirimidina-2-carboxilato de metilo
Descripción general
Descripción
Methyl 6-aminopyridine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It appears as a white to yellow to orange powder or crystal and is known for its solubility in alcohol and ether, but not in water . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Aplicaciones Científicas De Investigación
Methyl 6-aminopyridine-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Methyl 6-aminopyridine-2-carboxylate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can act as a catalyst , suggesting it may facilitate certain chemical reactions without undergoing permanent changes itself.
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-aminopyridine-2-carboxylate. It’s recommended to store the compound in a cool, dark place at room temperature . It’s also known to be air-sensitive , suggesting that exposure to air could affect its stability or efficacy. Furthermore, it may cause irritation to the eyes, skin, and respiratory system, so appropriate protective measures should be taken when handling this compound .
Métodos De Preparación
Methyl 6-aminopyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxamide with ammonia and methanol . Another method includes the reaction of 6-aminopyridine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid, followed by refluxing for 16 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.
Análisis De Reacciones Químicas
Methyl 6-aminopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.
Reduction: It can be reduced using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common Reagents and Conditions: Reagents such as sulfuric acid, methanol, and ammonia are frequently used in its reactions
Major Products: The reactions typically yield various derivatives of pyridine, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Methyl 6-aminopyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 6-aminopyridine-3-carboxylate: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical properties and reactivity.
6-Aminonicotinic acid methyl ester: Another similar compound with variations in the functional groups attached to the pyridine ring.
Methyl 2-amino-6-pyridinecarboxylate: This compound also shares a similar core structure but with different substituents, affecting its chemical behavior.
Methyl 6-aminopyridine-2-carboxylate stands out due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-26-3 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


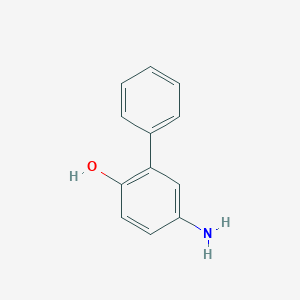


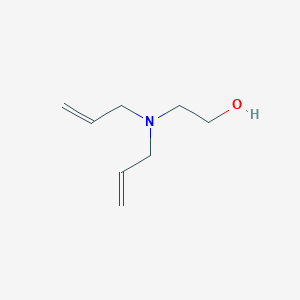
![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)
